molecular formula C15H22O2 B15202846 Ethyl 3,5-diisopropylbenzoate

Ethyl 3,5-diisopropylbenzoate

Cat. No.: B15202846
M. Wt: 234.33 g/mol
InChI Key: CIJXOYKLWFIWJM-UHFFFAOYSA-N
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Description

Ethyl 3,5-diisopropylbenzoate is an organic compound with the molecular formula C15H22O2. It is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-diisopropylbenzoate can be synthesized through the esterification of 3,5-diisopropylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-diisopropylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,5-diisopropylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 3,5-diisopropylbenzoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing 3,5-diisopropylbenzoic acid and ethanol. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,5-diisopropylbenzoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its diisopropylbenzene counterparts. The presence of the ester group allows for a broader range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

ethyl 3,5-di(propan-2-yl)benzoate

InChI

InChI=1S/C15H22O2/c1-6-17-15(16)14-8-12(10(2)3)7-13(9-14)11(4)5/h7-11H,6H2,1-5H3

InChI Key

CIJXOYKLWFIWJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(C)C)C(C)C

Origin of Product

United States

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